molecular formula C18H23NO3 B2476702 2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol CAS No. 890093-06-8

2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol

Cat. No.: B2476702
CAS No.: 890093-06-8
M. Wt: 301.386
InChI Key: DKPKGZXCLOELRC-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Chemical Reactions Analysis

2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its diverse biological activities.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, and affect gene expression .

Comparison with Similar Compounds

2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylhept-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2)6-5-11-18(3,20)17-12-16(19-22-17)14-7-9-15(21-4)10-8-14/h6-10,12,20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPKGZXCLOELRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1=CC(=NO1)C2=CC=C(C=C2)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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